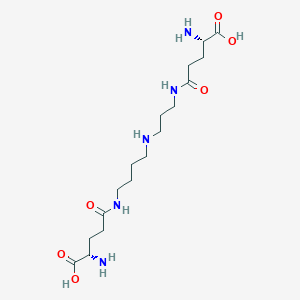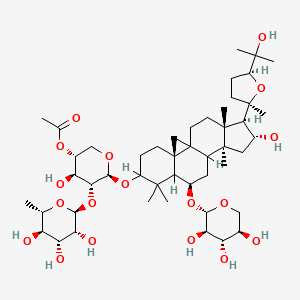
3-Methylphthalic acid
Descripción general
Descripción
3-Methylphthalic acid, also known as 3-Methyl-1,2-benzenedicarboxylic acid or 3-methylbenzene-1,2-dicarboxylic acid, is a chemical compound with the molecular formula C9H8O4 . It is also referred to by other names such as 3-Methylphthalsäure in German and Acide 3-méthylphtalique in French .
Molecular Structure Analysis
The molecular structure of 3-Methylphthalic acid consists of a benzene ring with two carboxylic acid groups and one methyl group attached. The average mass of the molecule is 180.157 Da, and the monoisotopic mass is 180.042252 Da .Physical And Chemical Properties Analysis
3-Methylphthalic acid has a molecular weight of 180.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 180.04225873 g/mol, and the monoisotopic mass is also 180.04225873 g/mol . The topological polar surface area is 74.6 Ų .Aplicaciones Científicas De Investigación
Synthesis of Porphyrins
Porphyrins: are macrocyclic compounds that play a crucial role in biological processes like photosynthesis and oxygen transport. 3-Methylphthalic acid serves as a starting material for the synthesis of new trans-A2B2-porphyrins . These compounds have been studied for their potential applications in catalysis, sensing, molecular devices, dye-sensitized solar cells (DSSC), photosynthesis, and photodynamic therapy . The small energy band gap values of N-hydroxyphthalimide-functionalized porphyrins make them good candidates for solar cell systems and photocatalysis .
Coordination Polymers and MOFs
3-Methylphthalic acid is used in the creation of coordination polymers and metal–organic frameworks (MOFs) . These materials have a broad range of applications due to their unique physical, chemical, and biological properties. They offer opportunities in various disciplines, including the construction of three-dimensional (3D) MOFs and porous organic polymers (POPs), which are valuable in environmental and material sciences .
Biobased Plasticizers
As a biobased alternative to petrochemical phthalic anhydride, 3-Methylphthalic anhydride (a derivative of 3-Methylphthalic acid) shows beneficial effects in end-user products like coatings, pigments, and polyurethanes. It’s being explored as a potential, environmentally friendly plasticizer .
Esterification Reactions
3-Methylphthalic acid is involved in esterification reactions, particularly in the synthesis of diesters through a two-step process with alcohols like 2-ethylhexanol. This reaction is significant in the production of alternative plasticizers, which are essential components in manufacturing flexible plastics .
Analytical Chemistry
In analytical chemistry, 3-Methylphthalic acid derivatives are used in kinetic characterizations of esterification reactions. Techniques like FTIR spectroscopy are employed to monitor these reactions, providing insights into the reaction mechanisms and kinetics .
Solar Energy and Photocatalysis
The derivatives of 3-Methylphthalic acid are being researched for their application in solar energy conversion and photocatalysis. Their structural features and electronic energy properties are key factors in determining their suitability for these applications .
Safety And Hazards
When handling 3-Methylphthalic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
3-methylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJDBNISOJRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958272 | |
| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphthalic acid | |
CAS RN |
37102-74-2 | |
| Record name | 3-Methylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)


![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)





![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)

